molecular formula C15H21NO2 B13692554 N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine

Katalognummer: B13692554
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: RWLAEFUGGIIVPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine is a chemical compound with the molecular formula C15H21NO2. It is a derivative of cyclopropane and is often used in organic synthesis due to its unique structural properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine involves its interaction with specific molecular targets. The Boc group provides stability to the compound, allowing it to participate in various chemical reactions without undergoing premature degradation. The cyclopropane ring and phenyl group contribute to the compound’s reactivity and specificity in binding to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Boc-1-aminocyclopropane: Similar in structure but lacks the phenyl group.

    N-Boc-2-phenylcyclopropylamine: Similar but with different stereochemistry.

    N-Boc-1-phenylcyclopropylamine: Lacks the specific (1S,2S) configuration.

Uniqueness

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine is unique due to its specific stereochemistry and the presence of both the cyclopropane ring and phenyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

tert-butyl N-[(2-phenylcyclopropyl)methyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-12-9-13(12)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)

InChI-Schlüssel

RWLAEFUGGIIVPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1CC1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.